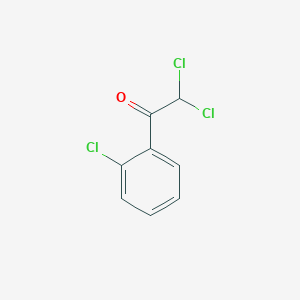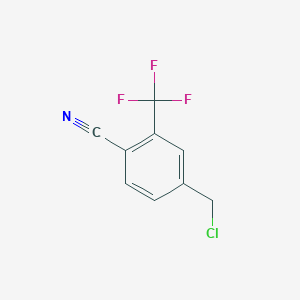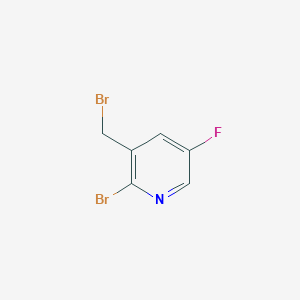
5-(2-Aminoethyl)-3-chloropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethyl)-3-chloropyridin-2-amine: is an organic compound that features a pyridine ring substituted with an aminoethyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)-3-chloropyridin-2-amine typically involves the functionalization of a pyridine ringThe reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with ethylenediamine under controlled temperatures and pH conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2-Aminoethyl)-3-chloropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(2-Aminoethyl)-3-chloropyridin-2-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may serve as a ligand in the development of enzyme inhibitors or receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique structure allows for the development of novel materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-(2-Aminoethyl)-3-chloropyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Aminoethylpyridine: Lacks the chlorine substitution, which may affect its reactivity and binding properties.
3-Chloropyridine: Lacks the aminoethyl group, which reduces its potential for forming hydrogen bonds and electrostatic interactions.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains a similar aminoethyl group but with additional functional groups that enhance its reactivity and applications
Uniqueness: 5-(2-Aminoethyl)-3-chloropyridin-2-amine is unique due to the presence of both the aminoethyl group and the chlorine atom on the pyridine ringThe compound’s ability to undergo multiple types of reactions and form specific interactions with biological targets makes it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C7H10ClN3 |
|---|---|
Poids moléculaire |
171.63 g/mol |
Nom IUPAC |
5-(2-aminoethyl)-3-chloropyridin-2-amine |
InChI |
InChI=1S/C7H10ClN3/c8-6-3-5(1-2-9)4-11-7(6)10/h3-4H,1-2,9H2,(H2,10,11) |
Clé InChI |
AECZMAFCIYDFAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)N)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)
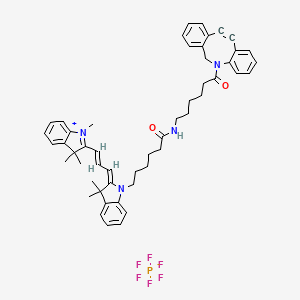
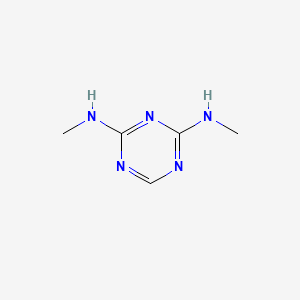
![6-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13893325.png)
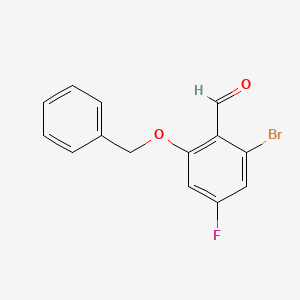

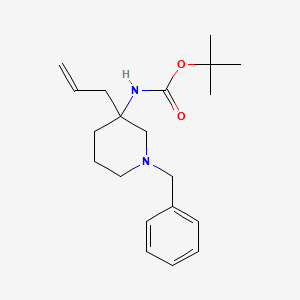
![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)
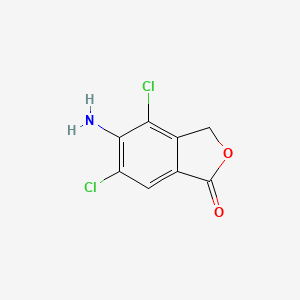
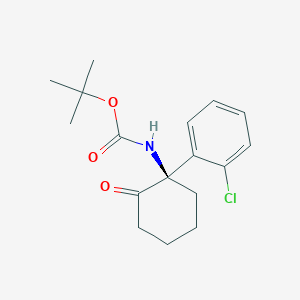
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)
